molecular formula C17H10Cl2F2N2O3 B2838587 (2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile CAS No. 866154-58-7

(2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile

Cat. No. B2838587
M. Wt: 399.17
InChI Key: HKZIDOVAMRZOOQ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile is a useful research compound. Its molecular formula is C17H10Cl2F2N2O3 and its molecular weight is 399.17. The purity is usually 95%.
BenchChem offers high-quality (2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

The chemical compound "(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile" is related to various research studies focused on the synthesis and characterization of organic compounds. In one study, derivatives known as 2-arylidene-3-oxobutanenitrile were synthesized through Knoevenagel condensation, a process involving the reaction of aldehydes with 3-oxobutanenitrile. These derivatives were further used to produce novel compounds with potential applications in material science and pharmaceuticals (Han et al., 2015).

Spectroscopic and Structural Investigations

Another study conducted spectroscopic and structural investigations on similar compounds, focusing on their vibrational bands and molecular stability. This research utilized techniques like FT-IR, FT-Raman spectra, and DFT calculations to explore the properties of the compounds, indicating their potential in the development of new materials and drugs (Vanasundari et al., 2018).

Molecular Docking and Biological Activity

Furthermore, molecular docking studies have revealed the biological activities of related compounds, suggesting their role in inhibiting specific growth factors, which could have implications in cancer research and treatment (Vanasundari et al., 2018).

Novel Syntheses and Reactions

Research on the novel synthesis and reactions of related compounds has led to the development of new derivatives with varied functional groups. These studies are crucial for expanding the chemical space and understanding the reactivity and properties of such compounds, potentially leading to new drug discoveries and material innovations (Chang et al., 2003).

The investigations into compounds related to "(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile" contribute significantly to the fields of organic chemistry and medicinal chemistry, offering insights into novel synthetic routes, structural characterizations, and potential applications in drug development and materials science.

properties

IUPAC Name

(Z)-2-cyano-4-(2,6-dichlorophenoxy)-N-(2,4-difluorophenyl)-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F2N2O3/c18-11-2-1-3-12(19)16(11)26-8-15(24)10(7-22)17(25)23-14-5-4-9(20)6-13(14)21/h1-6,24H,8H2,(H,23,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXCJPTXMVGEDO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)OC/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122169
Record name 4-(2,6-Dichlorophenoxy)-2-[[(2,4-difluorophenyl)amino]hydroxymethylene]-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile

CAS RN

866154-58-7
Record name 4-(2,6-Dichlorophenoxy)-2-[[(2,4-difluorophenyl)amino]hydroxymethylene]-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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